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Compound of Interest

Compound Name: Bromoiodomethane

Cat. No.: B1195271

An in-depth analysis of the computational chemistry, photodissociation dynamics, and
thermochemistry of bromoiodomethane (CH2zBrl), tailored for researchers, scientists, and
professionals in drug development.

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations in elucidating the complex molecular properties and reaction dynamics of
bromoiodomethane. By leveraging high-level ab initio methods, researchers have gained
significant insights into its electronic structure, potential energy surfaces, and intricate
photodissociation pathways, which are crucial for understanding its chemical behavior and
potential applications.

Core Computational Data

Quantum chemical calculations provide fundamental data that characterizes the structure and
energetics of bromoiodomethane. These computed values are essential for interpreting
experimental results and predicting the molecule's reactivity.

Table 1: Calculated Thermochemical Data for
Bromoiodomethane and Related Species
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Species Method AfH®298 (kJ mol~?) Reference
CISD(T)/6-
CH:Brl Q (M 56.8 [1]
311+G(3df,2p)
CISD(T)/6-
CH2Br Q (M 166.6 [1]
311+G(3df,2p)
CISD(T)/6-
CHal Q M 217.2 [1]
311+G(3df,2p)
CISD(T)/6-
CHBrl Q (M 241.6 [1]
311+G(3df,2p)

Photodissociation Dynamics: A Complex Picture

The photodissociation of bromoiodomethane has been a subject of extensive research,
revealing a complex interplay of electronic states and reaction pathways. Upon absorption of
ultraviolet (UV) light, the molecule can undergo cleavage of either the C-I or the C-Br bond.

The UV absorption spectrum of CH2Brl is characterized by three main bands. The first, the A-
band, is centered around 268 nm and is primarily associated with the n(l) - o(C-I) transition,
leading to C-I bond dissociation. The second, the A'-band, is centered at 210 nm and is
assigned to the n(Br) — o(C-Br) transition, resulting in C-Br bond cleavage. A third band,
starting around 200 nm, has been attributed to a Rydberg transition on the iodine atom.[2]

Photodissociation Pathways

Quantum chemical calculations have been instrumental in mapping the potential energy curves
(PECs) that govern the dissociation process. These calculations reveal the electronic states
involved and the likelihood of different dissociation channels.

e A-band (around 268 nm): Excitation in this band primarily populates the 5A" excited state,
leading directly to the formation of I(2Ps/2) fragments. However, a hon-adiabatic crossing
between the 5A" and the 4A'/4A" states also allows for the production of spin-orbit excited
I(2P1/2) atoms.[3][4] The observation of Br and Br fragments upon A-band excitation is
attributed to indirect dissociation pathways involving curve crossings with higher-lying
excited states like the 9A'.[3]
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e A'-band (at 210 nm): Photodissociation in this band shows strong photoselectivity,
exclusively leading to the formation of Br(2Ps/2) and Br*(3P1/2) fragments. This process is
believed to occur through dissociation on the 9A' excited state.[3]

e At 193 nm: At this higher energy, the dynamics become more complex. Prompt C-X (X=Br, I)
bond cleavage competes with fast internal conversion and subsequent stochastic
dissociation in lower electronic states.[2][5] For the C-Br bond breakage, excitation to the
13A' state followed by predissociation through other states appears to be the most consistent
mechanism. In the case of the C-I channel, fast internal conversion likely precedes
dissociation.[5]

A'-band Excitation (210 nm)

CH2Brl (Ground State) hv_p| oA’ State | Direct Dissociation | CHal + Br(2Ps/)/Br*(2P1/2)

A-band Excitation (~268 nm)

CH2Br + 1(2P3/2)

CH:Brl (Ground State) Wy | 5o State |- CurveCrossing
————— | oA State 8 CHal + Br/Br
~ Non-adiabatic
Sso Crossing
B 4A/4A" States [ CH:2Br + I*(2P1/2)
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Photodissociation pathways of CH2Brl.

Methodologies in Quantum Chemical Calculations
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The accurate theoretical description of bromoiodomethane requires sophisticated
computational methods that can properly account for electron correlation and relativistic effects,
especially due to the presence of the heavy iodine atom.

Ab Initio Calculations

High-level ab initio methods are crucial for obtaining reliable potential energy surfaces and
understanding the complex electronic structure of CH2Brl.[3][5] These methods, based on first
principles, solve the Schrodinger equation without empirical parameters, offering high accuracy
at a significant computational cost.[6]

e Quadratic Configuration Interaction (QCI): The QCISD method, which includes single and
double excitations, has been used to determine geometries and vibrational frequencies. For
more accurate energies, the QCISD(T) method, which adds a perturbative correction for
triple excitations, is often employed.[1]

o Relativistic Effective Core Potentials (RECPs): To manage the large number of electrons in
bromine and iodine and to account for relativistic effects, the core electrons are often
represented by RECPs.[1]

e Basis Sets: The choice of basis set is critical for accurate calculations. For heavy elements
like bromine and iodine, large and flexible basis sets, such as the 6-311+G(3df,2p) set, are
necessary to describe the valence electrons properly.[1]

Potential Energy Surfaces (PES)

The concept of a potential energy surface is central to understanding chemical reactions.[7] A
PES is a mathematical or graphical representation of the energy of a molecule as a function of
its geometry. For photodissociation studies of CHzBrl, one-dimensional potential energy curves
(PECs) are often calculated along the C-Br and C-1 bond coordinates to visualize the
dissociation process.[3][5] The construction of accurate, high-dimensional PESs based on ab
initio data allows for the simulation of reaction dynamics.[8]
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1. System Definition

Define Molecular Geometry
(CH2Brl)

2. Quantum Chemical Calculation

Select Method
(e.g., QCISD(T), CASSCF)

Select Basis Set
(e.g., 6-311+G(3df,2p))

Perform Calculation
(Geometry Optimization, Frequencies, Energies)

3. Analysis and Interpretation

Extract Data
(Energies, Gradients, etc.)

Construct Potential Energy Surface (PES)

Simulate Reaction Dynamics

Compare with Experimental Data
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General workflow for computational studies of CH2zBrl.
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Experimental Protocols: A Theoretical-Experimental
Synergy

The computational results are often used to rationalize and provide a deeper understanding of
experimental findings.[5] Techniques like velocity map imaging (VMI) and slice imaging are
used to measure the translational energy and angular distributions of the photofragments.[3]
These experimental observables can then be compared with theoretical predictions from
dynamics simulations on calculated potential energy surfaces.

A common experimental setup involves:
 Introducing a molecular beam of CH2Brl into a vacuum chamber.

« Photodissociating the molecules with a pump laser at a specific wavelength (e.g., 266 nm or
210 nm).

¢ lonizing the resulting halogen fragments (Br or I) using a probe laser via Resonance
Enhanced Multiphoton lonization (REMPI).

e Projecting the ions onto a position-sensitive detector to obtain their velocity distribution,
which provides information about the energy and angular distribution of the photofragments.

The synergy between these advanced experimental techniques and high-level quantum
chemical calculations is crucial for a complete picture of the photodissociation dynamics of
bromoiodomethane.[3][5] This combined approach allows for the detailed characterization of
the excited states and the various competing dissociation channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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